(4Z)-4-[(2-chlorophenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione
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Overview
Description
(4Z)-4-[(2-chlorophenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2-chlorophenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diazaspiro compound.
Introduction of the thione group: The thione group can be introduced by reacting the spirocyclic intermediate with a sulfur-containing reagent under controlled conditions.
Substitution with the 2-chlorophenyl group: This step involves the substitution of a hydrogen atom on the spirocyclic core with a 2-chlorophenyl group, typically using a halogenation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the 2-chlorophenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted spirocyclic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure and reactivity.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Protein Binding: It can be used to study protein-ligand interactions due to its ability to bind to specific protein sites.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Therapeutic Agents: It may have therapeutic potential in treating certain diseases due to its biological activity.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Material Manufacturing: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[(2-chlorophenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(2-bromophenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione
- (4Z)-4-[(2-fluorophenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione
- (4Z)-4-[(2-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione
Uniqueness
The uniqueness of (4Z)-4-[(2-chlorophenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione lies in its specific substitution pattern and the presence of the thione group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20ClN3S |
---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
4-(2-chloroanilino)-1-phenyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione |
InChI |
InChI=1S/C20H20ClN3S/c21-16-11-5-6-12-17(16)22-18-20(13-7-2-8-14-20)24(19(25)23-18)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,22,23,25) |
InChI Key |
YPLFLGFKVMZGEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=NC(=S)N2C3=CC=CC=C3)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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